6-(Fmoc-amino)-1-hexanol
CAS No.: 127903-20-2
Cat. No.: VC21240097
Molecular Formula: C21H25NO3
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127903-20-2 |
---|---|
Molecular Formula | C21H25NO3 |
Molecular Weight | 339.4 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate |
Standard InChI | InChI=1S/C21H25NO3/c23-14-8-2-1-7-13-22-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20,23H,1-2,7-8,13-15H2,(H,22,24) |
Standard InChI Key | VGXOJZUTHIGHPT-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-(Fmoc-amino)-1-hexanol is formally known as 9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate . The compound contains a six-carbon chain (hexanol) with an Fmoc-protected amino group at one end and a hydroxyl group at the other end. This dual functionality provides exceptional versatility for various chemical reactions, particularly in contexts requiring orthogonal protection strategies.
The molecular formula of this compound is C21H25NO3 with a molecular weight of 339.43 g/mol . The structure can be identified through its InChI key VGXOJZUTHIGHPT-UHFFFAOYSA-N and SMILES string OCCCCCCNC(OCC1C(C=CC=C2)=C2C3=C1C=CC=C3)=O .
Physical Properties
6-(Fmoc-amino)-1-hexanol exhibits specific physical properties that make it suitable for various laboratory and industrial applications. These properties are summarized in the following table:
These physical properties determine the compound's behavior in various experimental conditions and influence its applications in different research fields.
Chemical Properties and Reactivity
The chemical properties of 6-(Fmoc-amino)-1-hexanol are primarily defined by its functional groups:
The Fmoc protecting group demonstrates excellent stability under basic conditions while being selectively removable under mild conditions without affecting other functional groups in a molecule . This orthogonal protection strategy is particularly valuable in multi-step synthesis procedures where sequential deprotection steps are required.
The primary alcohol functionality at the terminus of the hexanol chain provides a reactive site for various transformations including oxidation, esterification, and other derivatization reactions . This hydroxyl group can be selectively modified to introduce various functionalities or to connect the molecule to other chemical entities.
Applications and Research Uses
Role in Peptide Synthesis
6-(Fmoc-amino)-1-hexanol serves crucial functions in peptide synthesis applications:
The compound functions as a protecting group in the synthesis of peptides, allowing for the selective modification of amino acids without interfering with other functional groups . This selectivity is essential for the controlled assembly of complex peptide structures where specific reaction sequences must be followed.
It can introduce spacer arms in peptide structures, which can modify the spatial arrangement and biological activity of the resulting peptides . These spacer arms can alter the conformational flexibility, solubility properties, and receptor interactions of the final peptide products.
The compound's compatibility with solid-phase peptide synthesis methodologies makes it particularly valuable in automated peptide synthesis platforms, enabling the efficient production of complex peptide-based therapeutic candidates .
Applications in Drug Development
In pharmaceutical research, 6-(Fmoc-amino)-1-hexanol plays several important roles:
The price variations reflect differences in purity, packaging, and possibly manufacturing processes between suppliers. Researchers should consider their specific requirements for purity and quantity when selecting a supplier.
Research Findings and Significance
The use of 6-(Fmoc-amino)-1-hexanol in scientific research has led to several significant findings:
In carbohydrate research, the compound has been utilized in the synthesis of T-antigen derivatives linked to biotin through a C6 spacer arm for the detection of specific 'T-antigen-lectin' complexes in melanoma cancer research . This application demonstrates the compound's value in creating bioconjugates for cancer diagnostics and research.
The compound's ability to introduce spacer arms between functional groups has proven valuable in developing peptide-based therapeutics with improved pharmacokinetic properties . The spatial separation provided by the hexanol chain can significantly influence binding interactions and biological activity.
In material science research, 6-(Fmoc-amino)-1-hexanol has contributed to the development of functional materials with specific surface properties and controlled degradation profiles . These materials have potential applications in tissue engineering, drug delivery systems, and biosensors.
The compound's versatility in organic synthesis has enabled the development of new synthetic methodologies with potential applications across various chemical industries . These methodologies often involve orthogonal protection strategies and selective functional group transformations.
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